2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
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Description
2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.16451973 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that such compounds typically interact with specific proteins or enzymes within the cell to exert their effects .
Mode of Action
Generally, compounds of this nature bind to their target proteins or enzymes, altering their function and leading to changes within the cell .
Biochemical Pathways
The compound’s interaction with its target could potentially influence various biochemical pathways within the cell, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Typically, the interaction of such compounds with their targets leads to changes in cellular function, which could potentially have therapeutic effects .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenyl)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with the neuronal K-Cl cotransporter, KCC2, acting as a potent and selective inhibitor . This interaction is crucial as it influences the transport of chloride ions across neuronal membranes, impacting neuronal excitability and signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KCC2 can lead to changes in intracellular chloride concentrations, affecting neuronal signaling and potentially leading to hyperexcitability and epileptiform discharges .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the KCC2 transporter, inhibiting its function and thereby altering chloride ion transport across the cell membrane . This inhibition can lead to changes in neuronal excitability and has been studied for its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its inhibitory effects on KCC2 can persist over extended periods, leading to sustained changes in neuronal signaling and excitability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits KCC2 without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neuronal hyperexcitability and potential neurotoxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with KCC2 suggests that it may affect metabolic flux and metabolite levels related to chloride ion transport and neuronal signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its selective inhibition of KCC2 indicates that it is primarily localized in neuronal tissues, where it can exert its effects on chloride ion transport and neuronal excitability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within neurons, where it interacts with KCC2 and influences chloride ion transport. This localization is essential for its role in modulating neuronal signaling and excitability .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZJRUOAIPTLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.